molecular formula C18H13NO4S2 B4054843 allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

Cat. No.: B4054843
M. Wt: 371.4 g/mol
InChI Key: XWSXWWBPYGVJDH-GDNBJRDFSA-N
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Description

Allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.02860024 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Asymmetric Allylations

First-generation cysteine- and methionine-derived oxazolidine and thiazolidine ligands, which are structurally related to the specified compound, have been utilized in palladium-catalyzed asymmetric allylations. This process enables the efficient and enantioselective synthesis of allylation products, showcasing the potential of these ligands in organic synthesis and drug development (Schneider et al., 2004).

Antituberculosis Activity

Compounds structurally akin to "allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate" have been evaluated for their antituberculosis activity. Specifically, thiazolidine derivatives have shown promising results against Mycobacterium tuberculosis, suggesting their potential as novel antituberculosis agents (Foroumadi et al., 2004).

Synthesis of Benzoxazine Monomers for High-Performance Thermosets

Novel benzoxazine monomers containing allyl groups, related to the chemical structure of interest, have been synthesized and characterized. These monomers are used to produce thermosets with excellent thermal and mechanical properties, indicating their potential applications in the field of high-performance materials (Agag & Takeichi, 2003).

Analgesic Activity in Animal Models

Certain sulfur-containing di- and tetrahydropyridine derivatives, which share structural features with the mentioned compound, have demonstrated pronounced analgesic activity in animal models. This highlights their potential for the development of new pain management therapies (Bibik et al., 2021).

Optical Properties of Azo Aminosalicylic Acid Derivatives

Studies on azo derivatives of aminosalicylic acid, structurally similar to the compound , have revealed interesting linear and nonlinear optical properties. These findings suggest applications in optical materials and devices (El-Ghamaz et al., 2018).

Properties

IUPAC Name

prop-2-enyl 3-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c1-2-8-22-17(21)12-5-3-4-11(9-12)14-7-6-13(23-14)10-15-16(20)19-18(24)25-15/h2-7,9-10H,1,8H2,(H,19,20,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSXWWBPYGVJDH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 2
Reactant of Route 2
allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 3
Reactant of Route 3
allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 4
Reactant of Route 4
allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 5
allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.